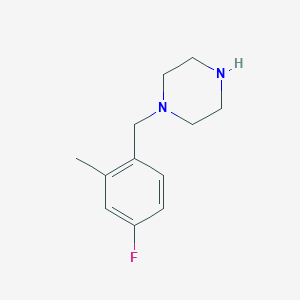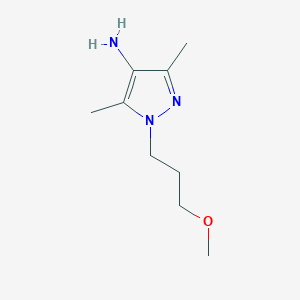
1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxypropyl group at the 1-position and two methyl groups at the 3 and 5 positions of the pyrazole ring
準備方法
The synthesis of 1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 3-methoxypropylamine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
For industrial production, the process may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced amine derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or sulfonates.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound may be investigated for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound can be used as a lead compound for drug discovery. Its structural features may be optimized to enhance its pharmacological properties and develop new drugs.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(3-Methoxypropyl)-4-piperidinamine: This compound has a similar methoxypropyl group but differs in the core structure, which is a piperidine ring instead of a pyrazole ring. It may exhibit different chemical and biological properties due to this structural difference.
3-(3-Methoxypropyl)xanthine: This compound contains a xanthine core with a methoxypropyl group. It may have different applications and reactivity compared to the pyrazole derivative.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a more complex structure with multiple aromatic rings and a triazole moiety. Its properties and applications would differ significantly from the simpler pyrazole derivative.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
1-(3-methoxypropyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-7-9(10)8(2)12(11-7)5-4-6-13-3/h4-6,10H2,1-3H3 |
InChIキー |
FGKRDRSJBAVUDH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CCCOC)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


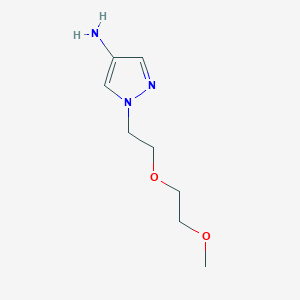
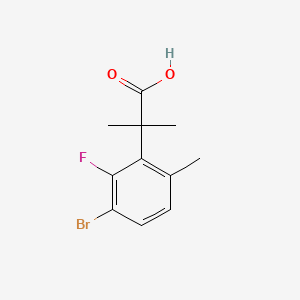
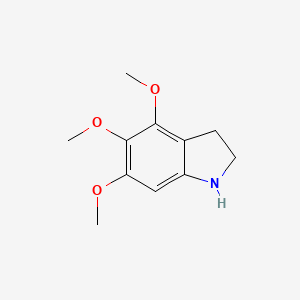
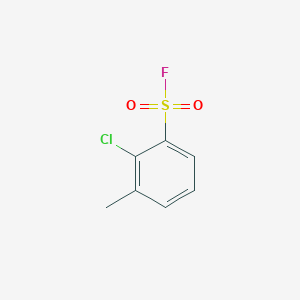
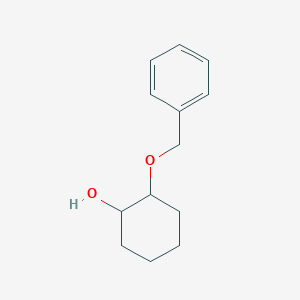
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
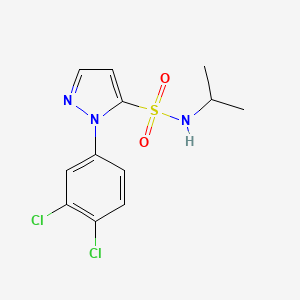

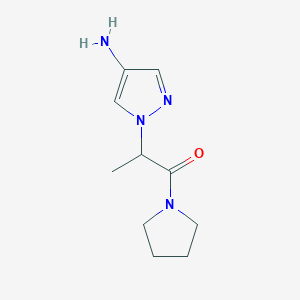

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
